(3-Methyl-1H-indazol-1-yl)methanol

Physicochemical property prediction Drug-likeness assessment Chromatographic method development

(3-Methyl-1H-indazol-1-yl)methanol (CAS: 142801-04-5; C9H10N2O; MW: 162.19 g/mol) is a 1,3-disubstituted indazole derivative featuring a methyl group at the 3-position of the indazole ring and a hydroxymethyl (-CH2OH) substituent at the N1-position. This compound serves as a versatile synthetic building block in medicinal chemistry and organic synthesis, with the indazole core recognized as a bioisostere of phenol conferring enhanced lipophilicity and altered metabolic stability.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
Cat. No. B11919483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methyl-1H-indazol-1-yl)methanol
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC1=NN(C2=CC=CC=C12)CO
InChIInChI=1S/C9H10N2O/c1-7-8-4-2-3-5-9(8)11(6-12)10-7/h2-5,12H,6H2,1H3
InChIKeyZRVTZOFEHPNERS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Methyl-1H-indazol-1-yl)methanol: Core Properties and Compound Class Positioning for Scientific Procurement


(3-Methyl-1H-indazol-1-yl)methanol (CAS: 142801-04-5; C9H10N2O; MW: 162.19 g/mol) is a 1,3-disubstituted indazole derivative featuring a methyl group at the 3-position of the indazole ring and a hydroxymethyl (-CH2OH) substituent at the N1-position . This compound serves as a versatile synthetic building block in medicinal chemistry and organic synthesis, with the indazole core recognized as a bioisostere of phenol conferring enhanced lipophilicity and altered metabolic stability . The presence of the primary alcohol functionality enables further derivatization via esterification, etherification, oxidation to the corresponding aldehyde, or conversion to halomethyl intermediates for nucleophilic displacement reactions .

Procurement Risks in Substituting (3-Methyl-1H-indazol-1-yl)methanol with Unvalidated Indazole Analogs


Indazole derivatives bearing N1-hydroxymethyl groups are not functionally interchangeable in synthetic or biological contexts due to position-dependent reactivity and substitution-specific physicochemical properties. The 3-methyl substitution pattern in (3-Methyl-1H-indazol-1-yl)methanol modulates electronic distribution across the indazole ring system, influencing both the nucleophilicity of the N2 nitrogen and the stability of the N1-CH2OH linkage under acidic conditions [1]. Thermal reactivity studies demonstrate that 1-(hydroxymethyl)-3-methylindazole undergoes condensation with 3-methylindazole to yield symmetrical bis(indazolyl)methanes via distinct isomerization pathways that differ mechanistically from unsubstituted 1-(hydroxymethyl)indazole [2]. Furthermore, the 3-methyl substituent increases lipophilicity (LogP ~1.3) relative to the unsubstituted analog (LogP ~0.86), affecting solubility, membrane permeability, and chromatographic behavior in purification workflows [3]. Selection of an alternative indazole methanol derivative without confirming position-specific substitution patterns introduces uncontrolled variability in reaction outcomes and biological target engagement.

Quantitative Differentiation of (3-Methyl-1H-indazol-1-yl)methanol Against Closest Structural Analogs


Lipophilicity (LogP) Comparison: (3-Methyl-1H-indazol-1-yl)methanol vs. (1-Methyl-1H-indazol-3-yl)methanol (Regioisomer)

The target compound exhibits a higher calculated octanol-water partition coefficient (LogP) compared to its regioisomer, (1-Methyl-1H-indazol-3-yl)methanol, which has the methyl substituent at N1 and the hydroxymethyl group at C3. This difference arises from the distinct electronic environment and hydrogen-bonding capacity conferred by the 3-methyl substitution pattern versus the N1-methyl substitution pattern [1]. The increased lipophilicity of (3-Methyl-1H-indazol-1-yl)methanol translates to predicted differences in membrane permeability and chromatographic retention .

Physicochemical property prediction Drug-likeness assessment Chromatographic method development

Synthetic Utility: Thermal Condensation Reactivity with Parent Indazole vs. Unsubstituted Analog

1-(Hydroxymethyl)-3-methylindazole (the target compound) undergoes thermal condensation with 3-methylindazole to yield symmetrical bis(3-methylindazol-1-yl)methane. This reaction proceeds via an isomerization mechanism distinct from that observed for unsubstituted 1-(hydroxymethyl)indazole reacting with indazole [1]. The presence of the 3-methyl group influences the reaction pathway and product distribution, enabling selective synthesis of either symmetrical or unsymmetrical bis(indazolyl)methanes depending on reaction partner choice (with or without Lewis acid catalysis) [2].

Synthetic methodology Bis(indazolyl)methane synthesis Reaction mechanism

Electronic Environment and NMR Characterization: Solid-State 13C/15N CPMAS Data for (1H-Indazol-1-yl)methanol Derivatives

Solid-state 13C and 15N CPMAS NMR data have been experimentally determined for a series of (1H-indazol-1-yl)methanol derivatives, establishing baseline spectral parameters for the unsubstituted core (compound 2a). The C3 resonance for the unsubstituted derivative appears at 133.5 ppm, while N1 and N2 resonances are observed at –173.4 ppm and –68.2 ppm, respectively [1]. The 3-methyl substituent in the target compound is expected to deshield the C3 carbon and alter the electronic environment at N2, analogous to the effects observed for nitro-substituted derivatives where C3 shifts range from 134.3 to 136.7 ppm depending on substitution position [2]. These NMR reference values enable identity verification and purity assessment of synthesized batches.

Solid-state NMR Structural characterization Electronic effects of substitution

Class-Wide Biological Activity: Indazole Derivatives as Selective iNOS vs. nNOS Inhibitors

A systematic evaluation of 36 indazole derivatives for nitric oxide synthase (NOS) inhibition revealed a class-wide trend: most assayed indazoles exhibit preferential inhibition of inducible NOS (iNOS) over neuronal NOS (nNOS) . A parabolic model was established relating iNOS inhibition percentage to the calculated energy difference E(rel) between stacking and apical interaction modes of indazoles within the NOS active site [1]. While (3-Methyl-1H-indazol-1-yl)methanol itself was not among the 36 compounds directly assayed in this study, the established SAR framework provides a predictive basis for its expected selectivity profile relative to other heterocyclic NOS inhibitor scaffolds.

Nitric oxide synthase inhibition iNOS/nNOS selectivity Medicinal chemistry

Antibacterial Activity Benchmarking of 3-Methyl-1H-indazole Derivatives

A 2024 study synthesized and evaluated a series of novel 3-methyl-1H-indazole derivatives (compounds 1a-1d and 2a-2d) for antibacterial activity against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative) using the cup plate method with ciprofloxacin as standard [1]. All derivatives demonstrated antibacterial activity. Compound 1d, 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole, exhibited the best activity at 300 µg/mL concentration, providing a quantitative benchmark for the 3-methylindazole scaffold against both bacterial strains [2]. (3-Methyl-1H-indazol-1-yl)methanol serves as a key synthetic precursor to such N1-acylated derivatives via the reactive hydroxymethyl handle.

Antibacterial screening Gram-positive bacteria Gram-negative bacteria

Targeted Application Scenarios for (3-Methyl-1H-indazol-1-yl)methanol in Scientific and Industrial Research


Synthesis of Bis(indazolyl)methane Ligands for Coordination Chemistry

(3-Methyl-1H-indazol-1-yl)methanol is the preferred precursor for synthesizing symmetrical bis(3-methylindazol-1-yl)methane (CAS 142801-05-6) via thermal condensation with 3-methylindazole [1]. This N,N-bidentate ligand scaffold finds application in the preparation of heteroleptic copper(I) complexes and other transition metal coordination compounds where the 3-methyl substitution pattern modulates steric bulk and electronic properties at the metal center. Researchers developing air- and water-stable metal complexes for catalysis or materials science should select this specific precursor when 3-methyl substituted bis(indazolyl)methane ligands are required, as the alternative unsubstituted analog yields a different ligand framework incompatible with the intended steric environment [2].

Medicinal Chemistry: Synthesis of N1-Functionalized 3-Methylindazole Derivatives

The N1-hydroxymethyl group serves as a versatile handle for introducing diverse functionality at the indazole N1 position via esterification, etherification, halogenation (to chloromethyl or bromomethyl), or oxidation to the aldehyde [1]. This reactivity is essential for generating libraries of 3-methylindazole derivatives for structure-activity relationship (SAR) studies. Demonstrated applications include synthesis of antibacterial 3-methyl-1H-indazole derivatives (e.g., N1-acylated compounds active against B. subtilis and E. coli) [2], BRD4 inhibitors with anticancer activity in MV4;11 cell lines [3], and potent glutaminyl cyclase (QC) inhibitors (IC50 = 2.3-3.2 nM) for Alzheimer's disease research [4]. Procurement of (3-Methyl-1H-indazol-1-yl)methanol provides direct access to this validated medicinal chemistry space.

Physicochemical Property Optimization in Drug Discovery Programs

The 3-methyl substitution pattern confers a calculated LogP of 1.3, representing a ~1.7× increase in lipophilicity relative to the (1-Methyl-1H-indazol-3-yl)methanol regioisomer (LogP = 0.75) [1][2]. This property differential is critical in drug discovery campaigns where fine-tuning lipophilicity impacts membrane permeability, plasma protein binding, metabolic stability, and off-target promiscuity. For programs specifically requiring the 3-methylindazole pharmacophore—as validated in BRD4 inhibition, QC inhibition, and antibacterial SAR—substitution of the N1-hydroxymethyl precursor with a regioisomeric or unsubstituted analog introduces uncontrolled variability in both synthetic accessibility and ultimate physicochemical profile of derived compounds.

Analytical Reference and Purity Verification in Quality Control

The well-characterized solid-state 13C and 15N CPMAS NMR parameters for the (1H-indazol-1-yl)methanol core structure provide a validated spectroscopic framework for identity confirmation and purity assessment [1]. For laboratories synthesizing or procuring (3-Methyl-1H-indazol-1-yl)methanol, the expected deshielding of the C3 carbon (analogous to the +0.8 to +3.2 ppm shift observed in nitro-substituted derivatives) serves as a diagnostic marker for successful incorporation of the 3-methyl group. The compound's defined molecular properties—exact mass 162.0793 g/mol, PSA 38.05 Ų, LogP 1.3 [2]—enable precise mass spectrometric and chromatographic method development for batch release testing in regulated environments.

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